![molecular formula C15H10BrN3OS B3583317 5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide](/img/structure/B3583317.png)
5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide
Overview
Description
5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is a compound that features a thiazole ring, a pyridine ring, and a carboxamide group. The thiazole ring is known for its aromatic properties and biological activity, making it a valuable scaffold in medicinal chemistry
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can exert their activity by blocking certain channels or inhibiting specific enzymes . For instance, some thiazole derivatives have been found to block calcium channels and inhibit the NDH-2 enzyme .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Preparation Methods
One common method involves the reaction of 2-bromo-1-(4-phenylthiazol-2-yl)ethanone with pyridine-3-carboxamide under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction environments to ensure high yield and purity.
Chemical Reactions Analysis
5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including 5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide. The compound exhibits cytotoxic effects against various cancer cell lines, demonstrating promising activity in inhibiting cell proliferation.
Case Studies and Findings
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Cytotoxicity Against Cancer Cell Lines :
- In vitro studies have shown that derivatives of thiazole can inhibit the growth of human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines. The structure–activity relationship indicates that modifications to the thiazole ring can enhance biological activity significantly .
- Specific derivatives have been reported to exhibit IC50 values lower than conventional chemotherapeutics like doxorubicin, showcasing their potential as more effective anticancer agents .
- Mechanism of Action :
Modulation of Ion Channels
Another area of interest is the compound's role as a modulator of ion channels, particularly transient receptor potential (TRP) channels.
Research Insights
- A patent study has indicated that thiazole derivatives can act as TRP channel modulators, which are crucial in various physiological processes including pain sensation and inflammation. Targeting these channels with compounds like this compound may offer new avenues for treating disorders related to these pathways .
Pharmacological Potential
The pharmacological applications of this compound extend beyond oncology and ion channel modulation.
Therapeutic Applications
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Data Table: Summary of Findings
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Compared to these compounds, 5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both the pyridine and carboxamide groups, which may confer distinct biological and chemical properties.
Biological Activity
5-Bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article provides a detailed examination of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyridine core substituted with a bromine atom and a thiazole moiety. The synthesis typically involves multi-step organic reactions, which can include:
- Bromination : The introduction of the bromine atom at the 5-position of the pyridine ring.
- Formation of Carboxamide : Reaction with appropriate amines to form the carboxamide linkage.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 5 µg/mL | 10 µg/mL |
Escherichia coli | 8 µg/mL | 16 µg/mL |
Candida albicans | 4 µg/mL | 8 µg/mL |
These results indicate that the compound has significant activity against both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The compound has also shown promise in cancer research. Studies evaluating its effects on various cancer cell lines revealed:
- Inhibition of Cell Proliferation : Significant reduction in the proliferation of breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Apoptosis Induction : Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structure. Key observations from SAR studies include:
- Bromine Substitution : The presence of bromine enhances lipophilicity and biological activity compared to other halogenated analogs.
- Thiazole Moiety : The thiazole ring is critical for interaction with biological targets, influencing binding affinity and selectivity.
Case Study 1: Antiviral Activity
In a study focused on antiviral properties, the compound was tested against several viruses, including influenza and dengue virus. Results indicated over 50% inhibition of viral replication at concentrations below 50 µM . This suggests potential as a therapeutic agent for viral infections.
Case Study 2: Interaction with Human Serum Albumin (HSA)
Research exploring the pharmacokinetics of this compound revealed its interaction with HSA through static fluorescence quenching mechanisms. The binding constant was found to be moderate to strong, indicating that the compound may have favorable pharmacokinetic properties that enhance its therapeutic efficacy .
Properties
IUPAC Name |
5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3OS/c16-12-6-11(7-17-8-12)14(20)19-15-18-13(9-21-15)10-4-2-1-3-5-10/h1-9H,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWPNXGYEBUPEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CN=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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